
3,5-Dichlorophenyldiazonium tetrafluoroborate
Vue d'ensemble
Description
3,5-Dichlorophenyldiazonium tetrafluoroborate, also known as 3,5-DCPDTFB, is a highly reactive organic compound that has been widely used in various scientific research applications. It is a diazonium salt, composed of a 3,5-dichlorophenyl group attached to a diazonium ion. This compound has been studied for its wide range of applications in organic synthesis and its ability to act as a catalyst for various reactions. Additionally, 3,5-DCPDTFB has been used in a range of biochemical and physiological studies due to its unique properties.
Applications De Recherche Scientifique
Phase Transfer Catalysis
- Catalysis in Azo Coupling Reactions : Sodium tetrakis[3,5-di(F-methyl)phenyl]borate, a compound related to 3,5-Dichlorophenyldiazonium tetrafluoroborate, has been utilized as an efficient negatively charged phase transfer catalyst for diazonium ions in azo coupling reactions. This shows remarkable acceleration in liquid–liquid and liquid–solid two-phase systems (Kobayashi et al., 1981).
Arylation and Alkylation
- Arylating Agents in Anionarylation : Bisdiazonium tetrafluoroborates derived from various compounds have been used as arylating reagents. This demonstrates the utility of these salts in chloro-, bromo-, and thiocyanatoarylation of acrylamides and methacrylamides (Baranovskii et al., 2013).
Synthesis of Organic Compounds
- Tetrahydropyridine Derivatives Synthesis : A radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates has been employed to synthesize sulfonated tetrahydropyridine derivatives. This process is efficient and catalyst-free, highlighting the reactivity of aryldiazonium tetrafluoroborates (An & Wu, 2017).
Catalytic Reactions
- Copper-Catalyzed Three-Component Reactions : Aryldiazonium tetrafluoroborates have been used in copper(II)-catalyzed reactions with sulfur dioxide and alkenes, offering an efficient route to alkenyl and allylic sulfones (Mao et al., 2016).
Photochemistry and Labelling
- Photo-Affinity Labelling of Proteins : Aryldiazonium tetrafluoroborates, particularly those substituted in the para position by electron-donating substituents, have been explored as potential photo-affinity labelling reagents for proteins. They have shown the ability to irreversibly inhibit enzymes like acetylcholinesterase upon light activation (Kieffer et al., 1981).
Surface Modification and Material Chemistry
- Grafting on Metals : Compounds such as 3,5-bis(4-diazophenoxy)benzoic acid tetrafluoroborate (related to 3,5-Dichlorophenyldiazonium tetrafluoroborate) have been grafted on gold and carbon substrates. These grafted layers have applications in creating stable organic platforms for various uses (Torréns et al., 2015).
Redox Chemistry
- Standard Redox Potential Studies : The study of the redox potential of aryldiazonium tetrafluoroborates has provided insights into the electron transfer mechanisms and the formation of aryl radicals. This research is fundamental to understanding the redox behavior of these compounds (Andrieux & Pinson, 2003).
Propriétés
IUPAC Name |
3,5-dichlorobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2.BF4/c7-4-1-5(8)3-6(2-4)10-9;2-1(3,4)5/h1-3H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVOZXRITFTBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=C(C=C(C=C1Cl)Cl)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431245 | |
| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenyldiazonium tetrafluoroborate | |
CAS RN |
350-67-4 | |
| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



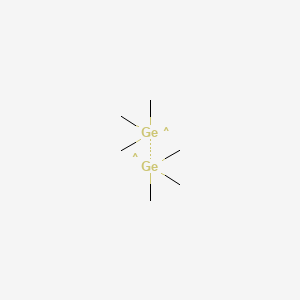

![Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-](/img/structure/B1588630.png)
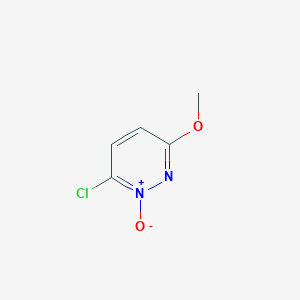

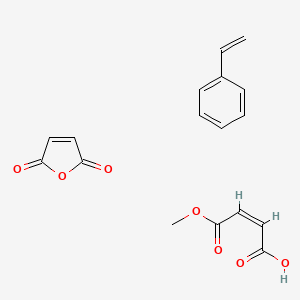
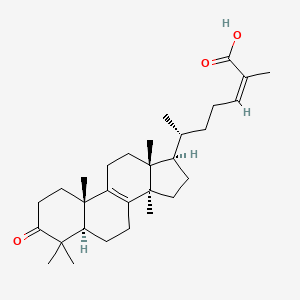
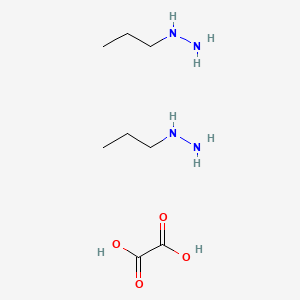
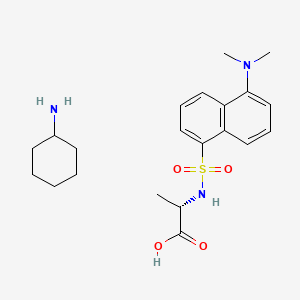

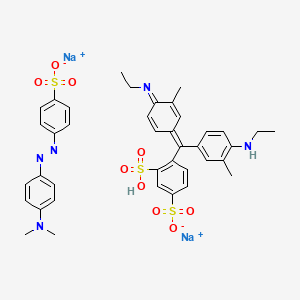
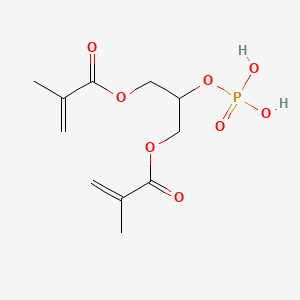
![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)